

Potential off-target effects of Rimeporide in long-term studies

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Compound of Interest

Compound Name: Rimeporide

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Rimeporide Technical Support Center: A Guide for Researchers

This technical support center provides essential information for researchers, scientists, and drug development professionals working with **Rimeporide**. It addresses potential questions and troubleshooting scenarios related to its long-term use in experimental settings, with a focus on potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **Rimeporide**?

Rimeporide is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).^[1] NHE-1 is a ubiquitous membrane protein that plays a crucial role in regulating intracellular pH (pHi) and sodium levels. By inhibiting NHE-1, **Rimeporide** is expected to modulate ion imbalances that contribute to cellular damage in various pathological conditions.

Q2: What are the known on-target effects of **Rimeporide** in long-term preclinical studies?

Long-term preclinical studies in various animal models of muscular dystrophy have demonstrated significant on-target efficacy of **Rimeporide**. These effects are consistent with the inhibition of NHE-1 and the subsequent correction of ion dysregulation.

- In mdx mice (a model for Duchenne Muscular Dystrophy - DMD): Long-term treatment with **Rimeporide** has been shown to have potent anti-inflammatory and anti-fibrotic effects in both skeletal and cardiac muscles.[2]
- In UMX 101 hamsters (a model of dilated cardiomyopathy): Lifelong preventive treatment with **Rimeporide** resulted in a significant reduction in mortality, and prevented myocardial necrosis and hypertrophy.[2]
- In Golden Retriever Muscular Dystrophy (GRMD) dogs: Chronic administration of **Rimeporide** over one year exerted a protective effect against the decline of left ventricular function.[3]

Q3: Have any off-target effects of **Rimeporide** been identified in long-term studies?

Based on the available long-term preclinical data and short-term clinical trials, **Rimeporide** has demonstrated a favorable safety profile with no significant off-target effects reported. Chronic administration in GRMD dogs for one year was well-tolerated with no reported adverse effects. [3] Similarly, a lifelong study in cardiomyopathic hamsters showed improved survival without documented off-target toxicities.[4] Phase I clinical trials in adults and a Phase Ib trial in boys with DMD also indicated good tolerability.[2]

However, it is crucial for researchers to remain vigilant for any unexpected observations in their specific experimental models and long-term study designs.

Troubleshooting Guide

Observed Issue	Potential Cause & Troubleshooting Steps
Unexpected cellular phenotype not readily explained by NHE-1 inhibition.	<p>1. Literature Review: Conduct a thorough literature search for the observed phenotype in the context of your specific cell type or animal model. It's possible the phenotype is a downstream consequence of NHE-1 inhibition that has not been previously characterized.</p> <p>2. Selectivity Profiling: If resources permit, consider performing a broad in vitro pharmacology screen to assess Rimeporide's activity against a panel of other ion channels, receptors, and enzymes. This can help identify potential off-target interactions.</p> <p>3. Control Experiments: Design control experiments to differentiate between on-target and potential off-target effects. This could involve using a structurally different NHE-1 inhibitor or employing genetic knockdown/knockout of NHE-1 to see if the phenotype is replicated.</p>
Variability in experimental results across long-term studies.	<p>1. Compound Stability: Ensure the long-term stability of Rimeporide in your formulation and storage conditions. Degradation of the compound could lead to inconsistent efficacy.</p> <p>2. Dosing Regimen: Re-evaluate the dosing regimen. Pharmacokinetic properties can vary between species and even strains. Ensure that the dosing schedule maintains a consistent and effective concentration of the drug over the course of the study.</p> <p>3. Animal Model Considerations: Be aware of the inherent biological variability within your chosen animal model. Factors such as age, sex, and genetic background can influence the response to long-term drug administration.</p>
Mild, transient adverse observations in animal models (e.g., changes in activity, food/water	<p>1. Acclimatization: Ensure that animals are properly acclimatized to the dosing procedure to</p>

intake).

minimize stress-related responses.

2. Vehicle Control: Carefully observe the vehicle control group to rule out any effects of the vehicle itself.

3. Dose-Response Assessment: If the observations persist, consider performing a dose-response study to determine if the effects are dose-dependent. This can help to establish a therapeutic window with minimal side effects.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from long-term preclinical studies of **Rimeporide**.

Table 1: Long-Term Study in Golden Retriever Muscular Dystrophy (GRMD) Dogs

Parameter	Rimeporide-Treated GRMD Dogs	Placebo-Treated GRMD Dogs	Significance
Treatment Duration	10 months (from 2 months to 1 year of age)	10 months (from 2 months to 1 year of age)	N/A
Dose	10 mg/kg, twice a day (orally)	Placebo	N/A
Left Ventricular Ejection Fraction (LVEF)	Preservation of LVEF	Deterioration of LVEF with age	p < 0.05
Adverse Events	No reported adverse events	Not reported	N/A
Data from Su et al., International Journal of Cardiology, 2020.[3]			

Table 2: Lifelong Preventive Study in UMX 101 Hamsters

Parameter	Rimeporide-Treated Hamsters	Control Hamsters
Treatment Duration	Lifelong	Lifelong
Mortality	Dramatically reduced	High mortality due to cardiomyopathy
Cardiac Pathology	Prevention of myocardial necrosis and hypertrophy	Development of myocardial necrosis and hypertrophy
Summary of findings from Previtalli et al., Pharmacological Research, 2020, citing earlier preclinical data. [2]		

Experimental Protocols

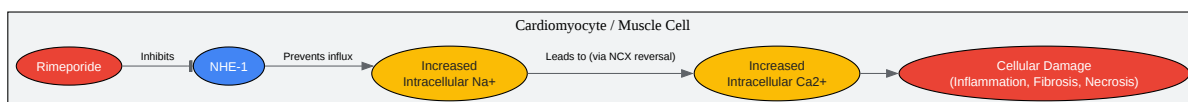
Protocol 1: Chronic Administration of **Rimeporide** in GRMD Dogs

- Animal Model: Golden Retriever Muscular Dystrophy (GRMD) dogs.
- Age at Start of Treatment: 2 months.
- Treatment Groups:
 - **Rimeporide** group: 10 mg/kg administered orally twice a day.
 - Placebo group: received a placebo.
- Duration of Treatment: 10 months (until 1 year of age).
- Key Assessments:
 - Left ventricular (LV) function was assessed by conventional and advanced echocardiography at regular intervals.
 - General health and any adverse events were monitored throughout the study.

- Reference: Su et al., International Journal of Cardiology, 2020.[3]

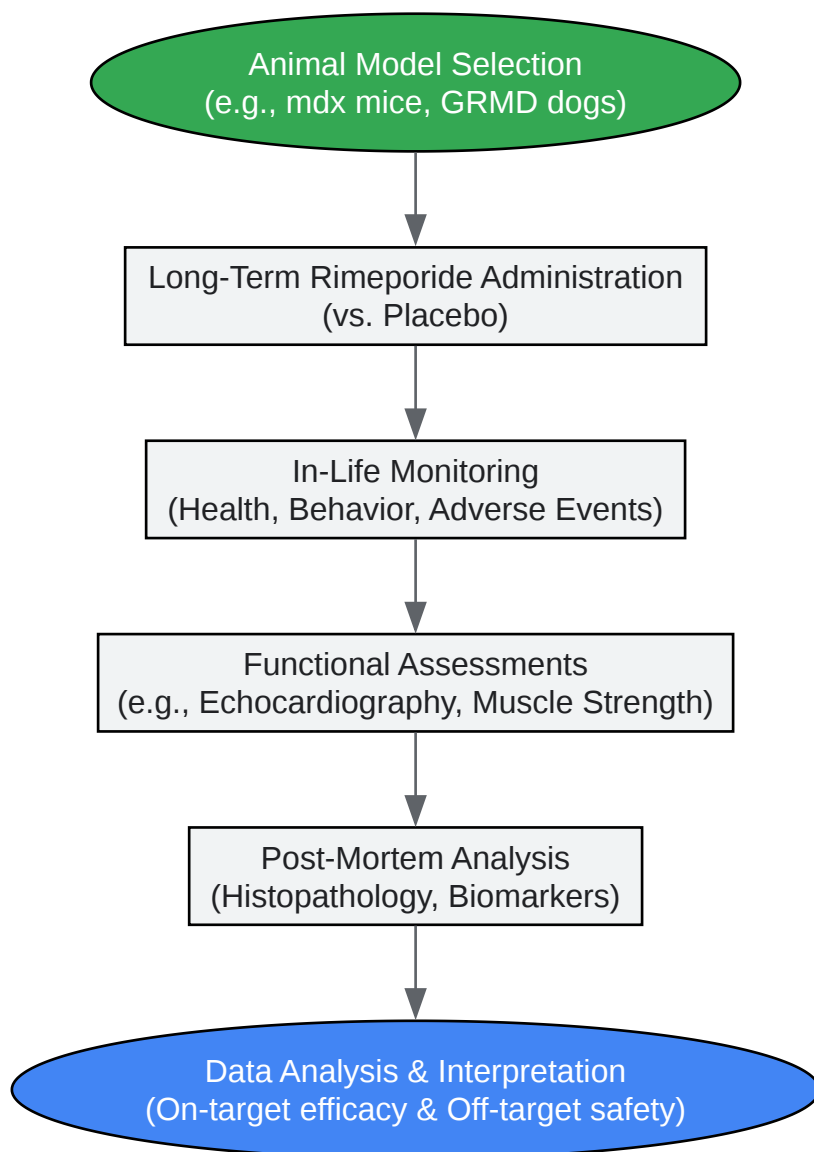
Visualizations

Below are diagrams illustrating key concepts related to **Rimeporide**'s mechanism of action and the experimental workflow for its evaluation.



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Rimeporide's mechanism of action in preventing cellular damage.



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Generalized workflow for long-term preclinical evaluation of **Rimeporide**.

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